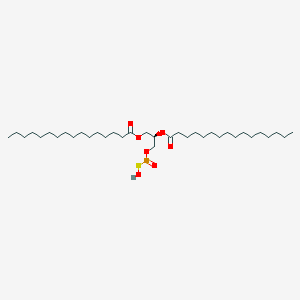

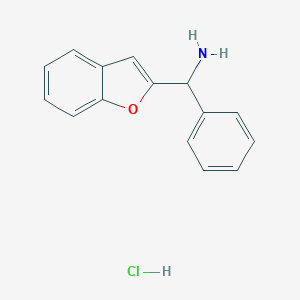

1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride

Descripción general

Descripción

1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride is a chemical compound derived from benzofuran. It's of interest due to its versatile chemical structure that allows for various chemical reactions and modifications, making it a valuable compound in synthetic chemistry and pharmacology. The research primarily focuses on novel synthetic methods, molecular structure analysis, and the exploration of its chemical and physical properties.

Synthesis Analysis

A novel synthesis approach for benzofuran-2-yl-methanamine derivatives, including 1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride, involves using ortho-methoxy and ortho-nitro substituted phenylacetic acids as starting materials. This method facilitates the generation of a variety of substituted benzofuran-2-yl-methanamine and indol-2-yl-methanamine compounds, showcasing versatility and efficiency in synthesis (Schlosser et al., 2015).

Molecular Structure Analysis

The molecular structure of 1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride has been elucidated through various spectroscopic techniques. Crystallographic studies reveal that the compound's benzofuran ring system and the carbonyl group are coplanar, highlighting the syn position of the carbonyl group relative to both the O atom of the benzofuran ring and the Cl atom, which plays a critical role in its chemical behavior (Kozakiewicz et al., 2007).

Chemical Reactions and Properties

1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride undergoes various chemical reactions, including Pd(0)-catalyzed deallylation and Pd(II)-catalyzed aminocarbonylative heterocyclization, demonstrating its reactivity and potential for creating complex molecular architectures (Gabriele et al., 2007). This reactivity is crucial for synthesizing pharmacologically active derivatives.

Physical Properties Analysis

The physical properties of benzofuran derivatives, including solubility, melting point, and crystalline structure, are critical for their application in chemical synthesis and pharmaceutical development. The crystal structure analysis provides insight into intermolecular interactions, such as π–π stacking and C—H⋯O contacts, which influence the compound's solubility and stability (Abdel-Wahab et al., 2023).

Chemical Properties Analysis

The chemical properties of 1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride, including its reactivity towards various reagents, stability under different conditions, and its ability to participate in a wide range of chemical reactions, are fundamental for its application in synthetic organic chemistry and drug design. Studies on its antimicrobial activity and inhibition of specific enzymes highlight its potential in medicinal chemistry (Visagaperumal et al., 2010).

Aplicaciones Científicas De Investigación

-

Chemical Synthesis

- Benzofuran derivatives have been synthesized in various studies . For instance, the reaction of a mixture of equimolar quantities of 2-acetylbenzofuran and (2,4,6-trichlorophenyl)hydrazine in ethanol containing concentrated hydrochloric acid as a catalyst under reflux for two hours yielded 1- (1- (benzofuran-2-yl)ethylidene)-2- (2,4,6-trichlorophenyl)hydrazine .

- The crude product was purified by crystallization using dimethylformamide to provide the title heterocycle in a 90% yield . The structure of the new heterocycle was confirmed through X-ray diffraction and spectral analyses .

-

Pharmaceutical and Biological Applications

- Benzofuran is a fundamental structure that occurs naturally in many compounds with various biological activities . Both synthetic and natural compounds that contain benzofuran fragments have exhibited exciting pharmaceutical and agrochemical activity .

- Different research studies have demonstrated the potent biological activity of benzofuran compounds, including anti-tumor, antibacterial, anti-oxidative, and antiviral properties .

- Hydrazones exhibit a variety of biological and pharmacological characteristics, including antimicrobial, anti-inflammatory, analgesic, antifungal, antitubercular, antiviral, anticancer, antiplatelet, antimalarial, anticonvulsant, cardioprotective, antihelmintic, antiprotozoal, antitrypanosomal, and antischistosomiasis properties .

-

Antimicrobial Agents

- Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .

- Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen and angelicin have been used in the treatment of skin diseases such as cancer or psoriasis .

- The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery, especially in the search for efficient antimicrobial candidates .

-

Sensor Materials

-

Antioxidants

-

Organic Transistor Materials

- Benzofuran-based compounds have been used for organic materials such as the organic transistor .

- For example, ( )-1-(Benzofuran-2-yl)-2-propylaminopentane {( )-BPAP} is a benzofuran-based drug used as a catecholaminergic and serotonergic activity enhancer . This stimulates the impulse propagation mediated transmitter release of the neurotransmitters dopamine .

Direcciones Futuras

Propiedades

IUPAC Name |

1-benzofuran-2-yl(phenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO.ClH/c16-15(11-6-2-1-3-7-11)14-10-12-8-4-5-9-13(12)17-14;/h1-10,15H,16H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMEZLAOJMVUUEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC3=CC=CC=C3O2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10585853 | |

| Record name | 1-(1-Benzofuran-2-yl)-1-phenylmethanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride | |

CAS RN |

109194-13-0, 109194-12-9 | |

| Record name | 2-Benzofuranmethanamine, α-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109194-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1-Benzofuran-2-yl)-1-phenylmethanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3,5-Tritert-butyl-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]bicyclo[4.1.0]hept-4-en-2-one](/img/structure/B9133.png)

![3-[(2,5-Dimethylpyrrol-1-yl)methyl]pyridine](/img/structure/B9142.png)

![3-Methylfuro[2,3-b]pyridine](/img/structure/B9145.png)